3-(4-Bromophenyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)benzonitrile and related compounds often involves strategies like Knoevenagel condensation, bromocyclization of alkynes, and palladium-catalyzed cross-couplings. For instance, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, which can be related to 3-(4-Bromophenyl)benzonitrile structures, was synthesized using a bromocyclization step followed by palladium-catalyzed coupling with N-tosylhydrazones, demonstrating a versatile approach to introduce various substituents on aromatic rings (Tréguier et al., 2014).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) quantum-chemical calculations have been utilized to investigate the molecular structures of compounds similar to 3-(4-Bromophenyl)benzonitrile. For example, the Z/E isomerism of certain acrylonitrile derivatives was studied, revealing significant insights into their crystal structures and secondary intermolecular interactions, which are critical for understanding the molecular conformation and stability of such compounds (Tammisetti et al., 2018).
Chemical Reactions and Properties
3-(4-Bromophenyl)benzonitrile and its analogs participate in various chemical reactions, including addition-elimination and substitution reactions, under different conditions. For instance, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, promoted by InCl3•4H2O, showcases the reactivity of brominated compounds in facilitating both addition-elimination and substitution reactions, leading to diverse products with potential biological activities (Zhao et al., 2010).
Physical Properties Analysis
The physical properties of 3-(4-Bromophenyl)benzonitrile derivatives, such as crystallinity, melting points, and solubility, are crucial for their practical applications. Investigations into the crystal structures of similar bromophenyl compounds reveal insights into their packing, stability, and intermolecular interactions, which are essential for designing materials with desired physical properties (Sabesan & Venkatesan, 1971).
Chemical Properties Analysis
The chemical properties of 3-(4-Bromophenyl)benzonitrile, including reactivity, stability, and electronic structure, have been analyzed through various spectroscopic and theoretical methods. Studies involving DFT and spectroscopic analyses provide a comprehensive understanding of the vibrational spectra, electronic transitions, and molecular orbitals of bromobenzonitriles, shedding light on their chemical behavior and potential applications (Krishnakumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-(4-bromophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFDIREDCVUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362711 | |
Record name | 3-(4-bromophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)benzonitrile | |
CAS RN |
192699-42-6 | |
Record name | 3-(4-bromophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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